![molecular formula C16H25N3O2 B2470721 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2175884-28-1](/img/structure/B2470721.png)
3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Molecular Structure Analysis
The study of molecular salts such as "paliperidonium nitrate" reveals detailed insights into the conformation of related compounds. The piperidine ring, for example, exhibits a chair conformation, and its N atom is protonated. Such studies are pivotal for understanding the three-dimensional arrangement of atoms within these molecules, which is crucial for their potential applications in various fields including material science and drug design (Ji-Long Ge & Yang‐Hui Luo, 2012).
Crystallography and Solid-State Chemistry
Research on crystalline forms of compounds like risperidone highlights the importance of understanding the solid-state properties of these molecules. These studies provide insights into the molecule's conformational preferences and intermolecular interactions, which are crucial for the development of new materials and pharmaceuticals (Dan-hua Wang, Ming-hua Zhou, & Xiurong Hu, 2006).
Antagonist Activity in Medicinal Chemistry
Research into the synthesis and antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives explores the therapeutic potential of these compounds. Such studies are instrumental in the discovery of new medications, particularly those with specific receptor target activities (Yoshifumi Watanabe et al., 1992).
Material Science and Polymer Chemistry
The synthesis of polyamides containing uracil and adenine demonstrates the application of similar compounds in creating novel materials. These materials could have unique properties suitable for various applications, including biotechnology and nanotechnology (M. Hattori & M. Kinoshita, 1979).
Pharmacokinetics and Metabolism
Understanding the metabolism of compounds like flumatinib, which involves structures related to the compound , is essential for the development of safe and effective pharmaceuticals. Such studies inform on how drugs are processed in the body, which is crucial for determining dosages and potential interactions (Aishen Gong et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c20-15-4-2-1-3-14(15)18-9-6-13(7-10-18)11-19-12-17-8-5-16(19)21/h5,8,12-15,20H,1-4,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHMZWSMMDAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C=NC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
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